Structural Uniqueness: cis-6Z Double Bond Defines β-Oxidation Intermediate Identity
3-Oxo-6Z-Dodecenoyl-CoA is distinguished from its closest structural analogs by the cis (Z) stereochemical configuration at carbon 6 of the dodecenoyl chain. Comparative analysis of unsaturated fatty acyl-CoA β-oxidation intermediates reveals that cis-3-enoyl-CoA isomers (including 3-cis-dodecenoyl-CoA, the immediate precursor) are obligatorily converted to trans-2-enoyl-CoA by dodecenoyl-CoA δ-isomerase (EC 5.3.3.8) before hydration and subsequent oxidation to the 3-oxo intermediate [1]. In contrast, the trans isomer or saturated C12 3-oxododecanoyl-CoA bypasses this isomerization requirement. This stereochemical distinction is biologically relevant: only the cis configuration necessitates the auxiliary isomerase step, which has been demonstrated to be rate-limiting in the β-oxidation of unsaturated fatty acids with odd-numbered double bonds [2].
| Evidence Dimension | Stereochemical configuration and enzymatic pathway requirement |
|---|---|
| Target Compound Data | cis-6Z double bond (Z stereochemistry) at C6 of dodecenoyl chain |
| Comparator Or Baseline | Saturated C12 3-oxododecanoyl-CoA (no double bond); trans-2-dodecenoyl-CoA (E stereochemistry); 3-oxo-(5Z)-dodecenoyl-CoA (positional isomer) |
| Quantified Difference | Qualitative pathway distinction: cis-6Z configuration requires prior isomerase (EC 5.3.3.8) activity for formation; saturated analog does not |
| Conditions | Mitochondrial/peroxisomal β-oxidation pathway annotation in MetaCyc and Rhea databases |
Why This Matters
This stereochemical requirement makes 3-Oxo-6Z-Dodecenoyl-CoA the only appropriate substrate for studying the complete β-oxidation cycle of odd-numbered double bond unsaturated fatty acids.
- [1] MetaCyc. Reaction: 3-cis-dodecenoyl-CoA → trans-dodec-2-enoyl-CoA (EC 5.3.3.8). MetaCyc, SRI International. View Source
- [2] Rhea Database. 3-oxo-(6Z)-dodecenoyl-CoA (CHEBI:233837) annotated as β-oxidation intermediate requiring isomerase step. View Source
